molecular formula C20H26O6 B13733105 (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

Cat. No.: B13733105
M. Wt: 362.4 g/mol
InChI Key: WHRDRHNMTIXZNY-CETWIAGHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one involves multiple steps, starting from simpler organic precursors. The key steps typically include cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is used as a model compound for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemists.

Biology

In biology, this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its bioactive properties make it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound may be used as a precursor for the synthesis of other complex molecules or as an additive in various formulations. Its unique chemical properties make it valuable for specialized applications.

Mechanism of Action

The mechanism of action of (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S,6S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-6,16,16-trimethyl-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
  • (2s,3s,5s,8r,9r,11s,14s,15r)-3,13,14-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

Uniqueness

The uniqueness of (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[98001,1502,805,908,13]nonadecan-7-one lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

InChI

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11?,12+,14-,15-,16-,18?,19-,20+/m0/s1

InChI Key

WHRDRHNMTIXZNY-CETWIAGHSA-N

Isomeric SMILES

CC1(CCC(C23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CC[C@H]([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Origin of Product

United States

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